molecular formula C8H9ClO2 B13572299 2-Chloro-6-(2-hydroxyethyl)phenol

2-Chloro-6-(2-hydroxyethyl)phenol

Cat. No.: B13572299
M. Wt: 172.61 g/mol
InChI Key: YIASZOLUIUKGAS-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-hydroxyethyl)phenol is a phenolic derivative featuring a chlorine substituent at the 2-position and a hydroxyethyl (-CH₂CH₂OH) group at the 6-position of the aromatic ring. The hydroxyethyl group introduces hydrophilicity and hydrogen-bonding capacity, while the chlorine atom exerts electron-withdrawing effects, influencing reactivity and solubility. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or polymer synthesis .

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-6-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,10-11H,4-5H2

InChI Key

YIASZOLUIUKGAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-hydroxyethyl)phenol typically involves the chlorination of 2-hydroxyethylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is introduced to 2-hydroxyethylphenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-(2-hydroxyethyl)phenol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyethylphenol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 2-Chloro-6-(2-formyl)phenol or 2-Chloro-6-(2-carboxyethyl)phenol.

    Reduction: 2-Hydroxyethylphenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyethyl group can undergo oxidation or reduction. These reactions enable the compound to form various derivatives with distinct biological and chemical properties. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent type and position significantly impact physical properties. Key analogs from the evidence include:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) logP Key Features
2-Chloro-6-(2-hydroxyethyl)phenol (inferred) C₈H₉ClO₂ 172.61 Cl, -CH₂CH₂OH N/A ~2.0* High hydrophilicity
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 Cl, -OH, -CH₂OH, -COCH₃ 97–98 N/A Polar substituents enhance crystallinity
2-chloro-6-(morpholin-4-ylmethyl)phenol C₁₁H₁₄ClNO₂ 227.69 Cl, -CH₂-morpholine N/A 1.7 Increased H-bond acceptors (morpholine)
2-Chloro-6-cyclohexyl phenol C₁₂H₁₅ClO 210.70 Cl, -C₆H₁₁ N/A N/A Bulky substituent reduces solubility
2-chloro-6-(methylthio)phenol C₇H₇ClOS 174.64 Cl, -SCH₃ N/A N/A Thioether group enhances lipophilicity
2-Chloro-6-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.54 Cl, -CF₃ (pyridine ring) N/A N/A Strong electron-withdrawing CF₃ group

*Estimated logP based on hydroxyethyl analogs.

Key Observations:
  • Hydrophilicity : The hydroxyethyl group in the target compound likely confers higher water solubility compared to analogs with hydrophobic substituents (e.g., cyclohexyl or methylthio ).
  • Crystallinity: Compounds with multiple polar groups, such as -OH and -CH₂OH (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone ), exhibit defined melting points due to intermolecular hydrogen bonding.
  • Electronic Effects : The trifluoromethyl group in 2-Chloro-6-(trifluoromethyl)pyridine strongly withdraws electrons, contrasting with the electron-donating hydroxyethyl group, which may direct electrophilic substitution differently.

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